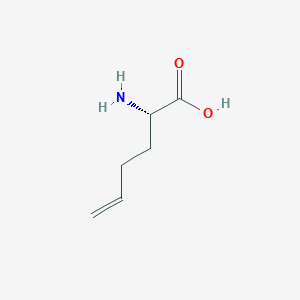

(s)-2-Aminohex-5-enoic acid

Description

BenchChem offers high-quality (s)-2-Aminohex-5-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-2-Aminohex-5-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-aminohex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSWHDAHNWWMEG-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(s)-2-Aminohex-5-enoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of (S)-2-Aminohex-5-enoic Acid

Introduction

(S)-2-Aminohex-5-enoic acid, more commonly known as the active (S)-enantiomer of Vigabatrin (γ-vinyl-GABA), represents a cornerstone in the rational design of enzyme inhibitors.[1][2] Developed with the specific purpose of elevating γ-aminobutyric acid (GABA) levels in the central nervous system (CNS), it serves as a selective, mechanism-based irreversible inhibitor of GABA transaminase (GABA-T).[3][4] GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[5] By inhibiting this enzyme, (S)-2-aminohex-5-enoic acid causes a sustained increase in brain GABA concentrations, thereby enhancing inhibitory neurotransmission to control neuronal hyperexcitability.[1][6]

This technical guide provides a comprehensive overview of the core chemical properties of (S)-2-aminohex-5-enoic acid. It is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, mechanism of action, and stability. The narrative emphasizes the causality behind experimental choices and provides validated protocols for practical application.

Physicochemical and Stereochemical Properties

The therapeutic efficacy of Vigabatrin is solely attributable to the (S)-enantiomer of 2-aminohex-5-enoic acid.[7] The stereochemistry at the α-carbon is critical for its specific binding and subsequent inactivation of the GABA-T active site. The racemic mixture, (±)-4-amino-5-hexenoic acid, is what constitutes the drug substance Vigabatrin, though only the S(+) form is pharmacologically active.[2][7]

The molecule's structure as a GABA analogue allows it to be recognized by the GABA-T enzyme.[2] However, the presence of the vinyl group is the key to its mechanism as an irreversible inhibitor, a feature that distinguishes it from the natural substrate.

Table 1: Physicochemical Properties of (S)-2-Aminohex-5-enoic Acid and Racemic Vigabatrin

| Property | Value | Source(s) |

| Chemical Name | (S)-2-Aminohex-5-enoic acid | [8] |

| Synonyms | L-α-Homoallylglycine, (S)-2-(3'-butenyl) glycine | [8][9] |

| CAS Number | 90989-12-1 | [10] |

| Molecular Formula | C₆H₁₁NO₂ | [10] |

| Molecular Weight | 129.16 g/mol | [10][11] |

| Appearance | White to off-white solid/powder | [8][12] |

| Melting Point | >270 °C (for S-enantiomer); 171–176 °C (for racemate) | [8][12] |

| Solubility | Freely soluble in water; slightly soluble in methanol. | [4][11][12] |

| pKa (racemate) | Carboxylic acid: ~4.0; Amine: ~9.7 | [12] |

Asymmetric Synthesis and Workflow

The stereospecific synthesis of the (S)-enantiomer is paramount for its clinical application. Various strategies for asymmetric synthesis of α-amino acids can be employed, often involving chiral auxiliaries, enzymatic resolutions, or asymmetric catalysis.[13][14] The goal is to control the stereochemistry at the C2 position. A common conceptual approach involves the alkylation of a chiral glycine enolate equivalent.

Below is a diagram illustrating a generalized workflow for the asymmetric synthesis of (S)-2-aminohex-5-enoic acid, followed by a representative protocol.

Caption: Generalized workflow for asymmetric synthesis.

Protocol 1: Representative Asymmetric Synthesis

This protocol is a conceptual representation based on established methodologies for chiral amino acid synthesis.[15] The choice of the chiral auxiliary is critical for establishing the desired stereocenter.

-

Preparation of the Chiral Synthon: A suitable chiral glycine equivalent (e.g., a bis-lactim ether derived from (S)-valine and glycine) is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Deprotonation: The solution is cooled to -78 °C. A strong base, such as n-butyllithium (n-BuLi), is added dropwise to generate the nucleophilic enolate. The causality here is that the low temperature prevents side reactions and maintains the stability of the enolate.

-

Stereoselective Alkylation: 4-bromo-1-butene is added to the enolate solution. The reaction is allowed to proceed at -78 °C for several hours. The bulky chiral auxiliary directs the incoming electrophile (the butenyl group) to the opposite face, thereby inducing asymmetry and forming the desired (S)-configuration at the α-carbon.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Hydrolysis and Auxiliary Removal: The crude product is subjected to acidic hydrolysis (e.g., refluxing with 6N HCl). This step cleaves the chiral auxiliary and deprotects the amino and carboxyl groups, yielding the target amino acid.

-

Purification: The resulting aqueous solution is neutralized and purified. A self-validating system for purification involves ion-exchange chromatography. The crude product is applied to a strong cation exchange resin (e.g., Dowex 50). After washing away impurities, the amino acid is eluted with an aqueous ammonia solution.[16]

-

Isolation: The eluent is evaporated under reduced pressure, and the resulting solid is recrystallized from an aqueous solvent mixture (e.g., water/acetone) to yield pure (S)-2-aminohex-5-enoic acid.[16]

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.

Table 2: Predicted Spectroscopic Data for (S)-2-Aminohex-5-enoic Acid

| Technique | Parameter | Predicted Chemical Shift / m/z |

| ¹H NMR | H2 (α-proton) | ~3.7 ppm (triplet) |

| H5 (vinyl CH) | ~5.8 ppm (multiplet) | |

| H6 (vinyl CH₂) | ~5.0-5.1 ppm (multiplet) | |

| H3, H4 (alkyl CH₂) | ~1.8-2.2 ppm (multiplet) | |

| ¹³C NMR | C1 (C=O) | ~175 ppm |

| C2 (α-carbon) | ~54 ppm | |

| C5 (=CH) | ~137 ppm | |

| C6 (=CH₂) | ~116 ppm | |

| C3, C4 | ~30-32 ppm | |

| Mass Spec | [M+H]⁺ (protonated molecule) | 130.0863 m/z |

Note: NMR shifts are approximate and depend on the solvent and pH.

Protocol 2: LC-MS/MS Analysis

This protocol provides a framework for the quantitative analysis of (S)-2-aminohex-5-enoic acid, adaptable for various mass spectrometers. The principles are based on established methods for analyzing similar small, polar molecules.[17]

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in deionized water. Create a series of dilutions (e.g., 1-1000 ng/mL) in a suitable mobile phase, such as 0.1% formic acid in water/acetonitrile (95:5).

-

Chromatographic Conditions:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often the best choice for retaining this polar analyte.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease it to elute the compound.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Precursor Ion: Select the protonated molecule [M+H]⁺ at m/z 130.1 for fragmentation.

-

Product Ions: Monitor for characteristic fragment ions. A common fragmentation for amino acids is the neutral loss of water and formic acid (H₂O + CO), resulting in a fragment around m/z 84.1.

-

Validation: The protocol is self-validating by monitoring the precursor ion and at least two product ions, ensuring specificity. The retention time and ion ratios should be consistent with a certified reference standard.

-

Mechanism of Action: Irreversible Inhibition of GABA-T

(S)-2-Aminohex-5-enoic acid acts as a "suicide inhibitor" of GABA-T.[1][4] It is designed to be recognized and processed by the enzyme as if it were the natural substrate, GABA. However, during the catalytic cycle, a reactive intermediate is formed that covalently and irreversibly binds to the enzyme's active site, thereby inactivating it.[18]

The causality of this mechanism is as follows:

-

The amino acid enters the GABA-T active site and forms a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor.

-

The enzyme abstracts a proton, leading to a rearrangement.

-

This rearrangement forms a reactive Michael acceptor intermediate (an α,β-unsaturated imine).[4]

-

A nucleophilic residue in the enzyme's active site (e.g., a lysine or cysteine) attacks this acceptor.

-

This attack forms a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[2]

This irreversible action explains the drug's long-lasting effect, despite its relatively short plasma half-life of 5-8 hours.[2][19] A single dose can lead to an increase in brain GABA concentration for several days.[1]

Caption: Mechanism of irreversible GABA-T inhibition.

Stability and Storage

The stability of (S)-2-aminohex-5-enoic acid is a critical consideration for its use as a pharmaceutical agent and a research chemical. The primary points of instability are the amino and carboxylic acid functionalities, which can participate in degradation reactions, and the terminal double bond, which is susceptible to oxidation.[20]

Protocol 3: Long-Term Stability Study

This protocol is designed to assess the stability of the compound under various storage conditions, ensuring the integrity of research samples and pharmaceutical formulations.[20]

-

Sample Preparation: Aliquot 5-10 mg of high-purity (S)-2-aminohex-5-enoic acid from a single batch into several amber glass vials to protect from light.

-

Storage Conditions: Store the vials under a matrix of conditions:

-

-20°C (Recommended long-term storage)[20]

-

2-8°C (Refrigerated)

-

25°C / 60% Relative Humidity (ICH accelerated condition)

-

-

Time Points: Analyze samples at predetermined intervals. For -20°C, typical time points are 0, 6, 12, and 24 months. For accelerated conditions, time points are shorter, such as 0, 1, 3, and 6 months.

-

Analysis: At each time point, assess the sample for:

-

Physical Appearance: Note any changes in color or texture.

-

Purity: Use a stability-indicating HPLC method (e.g., the reverse of the HILIC method in Protocol 2, or a suitable reversed-phase method with a derivatizing agent) to quantify the parent compound and detect any degradation products.

-

Water Content: Measure using Karl Fischer titration.

-

-

Acceptance Criteria: The compound is considered stable if the purity remains above a set threshold (e.g., 98%) and no significant degradation products are observed. For long-term storage at -20°C, the compound is expected to be stable for at least two years.[20]

References

-

Willmore, L. J. (2011). Mechanism of action of vigabatrin: correcting misperceptions. Acta Neurologica Scandinavica Supplementum, (192), 5–15. [Link]

-

Pharmacology of Vigabatrin (Sabril); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

-

Vigabatrin - Wikipedia. (n.d.). Wikimedia Foundation. [Link]

-

What is the mechanism of Vigabatrin? (2024). Patsnap Synapse. [Link]

-

Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. [Link]

-

Schechter, P. J., Hanke, N. F., Grove, J., Schirlin, D., & Sjoerdsma, A. (1984). Biochemical and clinical effects of gamma-vinyl GABA in patients with epilepsy. Neurology, 34(2), 182–186. [Link]

-

CHEMISTRY REVIEW(S) - accessdata.fda.gov. (2009). U.S. Food and Drug Administration. [Link]

-

Vigabatrin. (n.d.). Merck Index. [Link]

-

Tuncay, E., & Yesil, G. (2020). Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 853–864. [Link]

-

(S)-2-Amino-2-methylhex-5-enoic acid. (n.d.). PubChem. [Link]

-

GABA transaminase inhibitor - Wikipedia. (n.d.). Wikimedia Foundation. [Link]

-

Vigabatrin. (n.d.). PubChem. [Link]

-

Nanavati, S. M., & Silverman, R. B. (1991). Mechanisms of inactivation of γ-aminobutyric acid aminotransferase by the antiepilepsy drug γ-vinyl GABA (vigabatrin). Journal of the American Chemical Society, 113(24), 9341–9349. [Link]

-

2-Amino-5-hexenoic acid. (n.d.). PubChem. [Link]

- CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. (n.d.).

-

2-Aminohex-5-enoic acid. (n.d.). MySkinRecipes. [Link]

-

(Z,5S)-5-aminohex-3-enoic acid. (n.d.). PubChem. [Link]

-

2-aminohex-5-enoic acid hydrochloride. (n.d.). PubChemLite. [Link]

-

3-Aminohex-5-enoic acid. (n.d.). PubChem. [Link]

-

A new and expeditious asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols. (2007). ResearchGate. [Link]

- US4178463A - Process for making 4-aminohex-5-enoic acid. (n.d.).

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]

-

Ghislieri, D., & Turner, N. J. (2014). Enzymatic strategies for asymmetric synthesis. Topics in Current Chemistry, 348, 1–39. [Link]

-

(S)-2-Aminohex-5-enoic acid, 95% Purity, C6H11NO2, 25 grams. (n.d.). CP Lab Safety. [Link]

-

5-Oxohex-2-enoic acid. (n.d.). PubChem. [Link]

-

2-Hexenoic acid, (2E)-. (n.d.). PubChem. [Link]

-

2-Oxohex-5-enoic acid. (n.d.). PubChem. [Link]

-

5-Hexenoic Acid. (n.d.). PubChem. [Link]

Sources

- 1. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vigabatrin - Wikipedia [en.wikipedia.org]

- 3. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 4. VIGABATRIN CAS#: 60643-86-9 [amp.chemicalbook.com]

- 5. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 7. Vigabatrin [drugfuture.com]

- 8. (2S)-2-AMINO-5-HEXENOIC ACID | 90989-12-1 [chemicalbook.com]

- 9. 2-Amino-5-hexenoic acid | C6H11NO2 | CID 15664956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. mdpi.com [mdpi.com]

- 14. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US4178463A - Process for making 4-aminohex-5-enoic acid - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structural Analysis of (S)-2-Aminohex-5-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-2-Aminohex-5-enoic acid, a non-proteinogenic amino acid, stands as a molecule of significant interest at the intersection of synthetic chemistry and neurobiology. Its structural similarity to γ-aminobutyric acid (GABA) and the presence of a terminal vinyl group position it as a potent modulator of GABAergic neurotransmission. This guide provides a comprehensive technical overview of the structural analysis of (S)-2-aminohex-5-enoic acid, intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required for its study and application. We will delve into its synthesis, detailed spectroscopic and spectrometric analysis, and the profound biological implications of its stereochemistry and functional groups, particularly in the context of its interaction with GABA aminotransferase.

Physicochemical Properties and Structural Uniqueness

(S)-2-Aminohex-5-enoic acid, also known as L-α-Homoallylglycine, possesses a unique combination of a chiral α-amino acid scaffold and a terminal alkene. This structure imparts specific chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | ChemScene[1] |

| Molecular Weight | 129.16 g/mol | ChemScene[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Melting Point | >270 °C | ChemicalBook[2] |

| Optical Activity | [α]²⁰/D +12.67° (c=1 in H₂O) | ChemicalBook[2] |

| SMILES | C=CCCC(O)=O | ChemScene[1] |

The presence of the (S)-stereocenter at the α-carbon is crucial for its biological recognition and activity, a recurring theme in the interaction of small molecules with biological macromolecules. The terminal vinyl group is not merely a passive structural element but a key reactive handle that dictates its mechanism of action as an enzyme inhibitor.

Stereoselective Synthesis of (S)-2-Aminohex-5-enoic Acid

The synthesis of enantiomerically pure (S)-2-aminohex-5-enoic acid is paramount for its application in biological and pharmaceutical research. The following protocol is adapted from established methods for the asymmetric synthesis of α-amino acids, employing a chiral auxiliary to control the stereochemistry.

Synthetic Strategy Overview

The synthesis leverages the diastereoselective alkylation of a chiral glycine enolate equivalent. A chiral auxiliary, such as a derivative of (2R,5R)-2,5-diphenylmorpholin-3-one, directs the stereochemical outcome of the alkylation step. Subsequent cleavage of the auxiliary and protecting group manipulations yield the desired (S)-enantiomer.

Caption: Workflow for the stereoselective synthesis of (S)-2-aminohex-5-enoic acid.

Detailed Experimental Protocol

Step 1: Diastereoselective Alkylation

-

To a solution of (2R,5R)-2,5-diphenylmorpholin-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

-

Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add 4-bromobut-1-ene (1.2 equiv) dropwise to the enolate solution.

-

Continue stirring at -78 °C for 4 hours.

-

Quench the reaction by the addition of a saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically of sufficient purity for the next step.

Step 2: Auxiliary Cleavage and Esterification

-

Dissolve the alkylated morpholinone (1.0 equiv) in methanol (0.1 M).

-

Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 0.1 equiv) to the solution.

-

Hydrogenate the mixture under a balloon of H₂ at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude amino alcohol in methanol (0.2 M) and cool to 0 °C.

-

Add thionyl chloride (2.0 equiv) dropwise and stir the reaction mixture at room temperature for 12 hours.

-

Concentrate the solvent under reduced pressure to yield the crude amino acid methyl ester hydrochloride.

Step 3: Boc Protection and Saponification

-

Dissolve the crude amino acid methyl ester hydrochloride in dichloromethane (CH₂Cl₂) (0.1 M) and cool to 0 °C.

-

Add triethylamine (Et₃N) (2.2 equiv) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield Boc-(S)-2-aminohex-5-enoic acid methyl ester.

-

Dissolve the Boc-protected methyl ester (1.0 equiv) in a mixture of THF and water (3:1, 0.1 M).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equiv).

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield Boc-(S)-2-aminohex-5-enoic acid.

-

The Boc group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂) to yield the final product.

Spectroscopic and Spectrometric Characterization

Due to the limited availability of published experimental spectra for (S)-2-aminohex-5-enoic acid, this section provides predicted data based on the analysis of structurally similar compounds and fundamental principles of spectroscopy and spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.85 | ddt | 1H | H-5 |

| ~5.10 | m | 2H | H-6 |

| ~3.80 | t | 1H | H-2 |

| ~2.20 | m | 2H | H-4 |

| ~1.90 | m | 2H | H-3 |

-

Rationale: The vinylic proton (H-5) is expected to be the most downfield of the aliphatic protons, appearing as a complex multiplet due to coupling with the terminal vinyl protons (H-6) and the allylic protons (H-4). The terminal vinyl protons (H-6) will also be in the olefinic region. The α-proton (H-2) will be a triplet due to coupling with the adjacent methylene protons (H-3). The remaining methylene protons (H-3 and H-4) will appear as multiplets in the aliphatic region.

¹³C NMR (Predicted, 125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-1 (C=O) |

| ~137 | C-5 |

| ~116 | C-6 |

| ~55 | C-2 |

| ~32 | C-4 |

| ~28 | C-3 |

-

Rationale: The carboxyl carbon (C-1) will be the most downfield signal. The vinylic carbons (C-5 and C-6) will appear in the characteristic olefinic region. The α-carbon (C-2) will be in the typical range for α-carbons of amino acids. The remaining aliphatic carbons (C-3 and C-4) will be the most upfield signals.

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS)

-

Positive Ion Mode: The protonated molecule [M+H]⁺ is expected at m/z 130.1.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ is expected at m/z 128.1.

Predicted Fragmentation Pattern (ESI-MS/MS of [M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 130.1 | 113.1 | NH₃ (17.0 Da) | 2-Oxohex-5-enoic acid cation |

| 130.1 | 84.1 | H₂O + CO (46.0 Da) | C₅H₁₀N⁺ |

| 130.1 | 74.1 | C₃H₆ (42.0 Da) | 2-Aminobut-3-enoic acid cation |

| 130.1 | 41.1 | C₂H₄NO₂ (75.0 Da) | Allyl cation |

-

Rationale: Common fragmentation pathways for amino acids include the loss of ammonia and the loss of the carboxyl group as water and carbon monoxide. Cleavage of the carbon chain is also expected.

Caption: Predicted ESI-MS/MS fragmentation pathway for (S)-2-aminohex-5-enoic acid.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of synthesized (S)-2-aminohex-5-enoic acid can be determined by chiral HPLC.

Protocol for Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates, is recommended.

-

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and 2-propanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. For example, n-Hexane/2-Propanol/TFA (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for compounds lacking a strong chromophore.

-

Sample Preparation: Dissolve the sample in the mobile phase. Derivatization with a UV-active agent can enhance sensitivity if needed.

Biological Significance: Inhibition of GABA Aminotransferase

The primary biological relevance of (S)-2-aminohex-5-enoic acid lies in its ability to inhibit GABA aminotransferase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3][4] This mechanism is shared with the antiepileptic drug Vigabatrin (γ-vinyl-GABA).[3][4]

Mechanism of Irreversible Inhibition

(S)-2-Aminohex-5-enoic acid acts as a mechanism-based inhibitor of GABA-T. The enzyme's catalytic machinery processes the inhibitor, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inactivation.

The proposed mechanism involves the following key steps:

-

Binding to the Active Site: (S)-2-aminohex-5-enoic acid binds to the active site of GABA-T.

-

Transamination: The pyridoxal 5'-phosphate (PLP) cofactor of the enzyme forms a Schiff base with the amino group of the inhibitor.

-

Tautomerization and Michael Addition: Tautomerization of the Schiff base generates a conjugated system. A nucleophilic residue in the active site of the enzyme then attacks the vinyl group via a Michael addition, forming a stable covalent adduct.

-

Enzyme Inactivation: This covalent modification of the enzyme leads to its irreversible inactivation.

Caption: Mechanism of GABA-T inhibition by (S)-2-aminohex-5-enoic acid.

Importance of Stereochemistry

The (S)-configuration at the α-carbon is critical for the effective inhibition of GABA-T. The enzyme's active site is chiral and preferentially binds one enantiomer over the other. This stereoselectivity is a fundamental principle in pharmacology and drug design, as the "wrong" enantiomer may be inactive or even elicit undesirable off-target effects.

Conclusion and Future Directions

(S)-2-Aminohex-5-enoic acid is a molecule of considerable interest due to its potential as a modulator of the GABAergic system. Its structural analysis, underpinned by stereoselective synthesis and detailed spectroscopic and spectrometric characterization, is fundamental to understanding its biological activity. While experimental data for this specific molecule is not widely available, the principles and protocols outlined in this guide provide a robust framework for its investigation. Future research should focus on obtaining detailed experimental spectroscopic data, exploring its efficacy and safety profile in preclinical models, and potentially leveraging its structure for the design of novel therapeutics for neurological disorders such as epilepsy.

References

-

Wikipedia. GABA transaminase inhibitor. [Link]

- Silverman, R. B. (1988). Mechanism of inactivation of γ-aminobutyrate aminotransferase by γ-vinyl GABA. Journal of the American Chemical Society, 110(15), 5124-5131.

- Nanavati, S. M., & Silverman, R. B. (1991). Mechanisms of inactivation of γ-aminobutyric acid aminotransferase by the antiepilepsy drug γ-vinyl GABA (vigabatrin). Journal of the American Chemical Society, 113(24), 9341-9349.

- Storici, P., De Biase, D., Bossa, F., & John, R. A. (2004). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. Journal of Biological Chemistry, 279(1), 363-373.

Sources

An In-depth Technical Guide to the Synthesis of (S)-2-Aminohex-5-enoic Acid from Chiral Precursors

Abstract

(S)-2-Aminohex-5-enoic acid, commonly known as (S)-allylglycine, is a non-proteinogenic α-amino acid that serves as a valuable building block in medicinal chemistry and chemical biology. Its terminal alkene functionality provides a versatile handle for further chemical modification, making it a key component in the synthesis of peptide mimics, enzyme inhibitors, and complex natural products. The stereochemical integrity of the α-carbon is crucial for biological activity, necessitating highly stereoselective synthetic strategies. This technical guide provides an in-depth exploration of the core methodologies for synthesizing enantiomerically pure (S)-2-aminohex-5-enoic acid, with a focus on leveraging chiral precursors. We will dissect three primary strategies: the use of chiral auxiliaries to direct asymmetric alkylation, derivatization from the natural chiral pool of amino acids, and catalytic asymmetric alkylation of glycine equivalents. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into these synthetic pathways.

Introduction: The Significance of (S)-2-Aminohex-5-enoic Acid

Unnatural amino acids are fundamental to modern drug discovery, offering the ability to craft peptides and small molecules with enhanced potency, greater metabolic stability, and novel conformational properties.[1] (S)-2-Aminohex-5-enoic acid is a prime example, featuring a simple yet highly functional allyl side chain. This side chain can participate in a wide array of subsequent reactions, including olefin metathesis, hydroboration-oxidation, and palladium-catalyzed cross-coupling reactions, allowing for its incorporation into more complex molecular architectures. The synthesis of this compound in its enantiomerically pure (S)-form is a key challenge that highlights several powerful strategies in modern asymmetric synthesis.

Strategy 1: Asymmetric Alkylation via Chiral Auxiliaries

One of the most robust and reliable methods for establishing the stereochemistry at the α-carbon is the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to a glycine-derived substrate. The inherent chirality of the auxiliary then sterically directs the approach of an electrophile (in this case, an allyl source) to one face of the enolate, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary yields the desired chiral amino acid.

The Evans Oxazolidinone Auxiliary

The oxazolidinone auxiliaries, developed by David A. Evans, are among the most effective and widely used for stereoselective alkylations.[2] The process involves N-acylation of the chiral oxazolidinone with bromoacetic acid, followed by deprotonation to form a rigid boron or lithium enolate. The bulky substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, directing the incoming electrophile to the opposite side.

Experimental Protocol: Evans Auxiliary Approach

Step 1: N-Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (n-BuLi) dropwise.

-

After stirring for 30 minutes, add bromoacetyl bromide to the solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-bromoacetyl oxazolidinone in anhydrous THF and cool to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) to form the sodium enolate.

-

Introduce allyl bromide to the reaction mixture and allow it to stir for 4-6 hours at -78 °C.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product. High diastereoselectivity is typically achieved in this step.

Step 3: Auxiliary Cleavage

-

The alkylated auxiliary is cleaved using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture.

-

This process cleaves the amide bond, releasing the (S)-2-aminohex-5-enoic acid and recovering the chiral auxiliary, which can often be recycled.[2]

-

The crude amino acid is then purified by ion-exchange chromatography.

Sources

An In-depth Technical Guide to the Biological Activity of (s)-2-Aminohex-5-enoic Acid: A Versatile Scaffold for Bioactive Molecules

Introduction: Unveiling the Potential of a Non-Proteinogenic Amino Acid

(s)-2-Aminohex-5-enoic acid, also known as L-homoallylglycine, is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Unlike its proteinogenic counterparts, this amino acid is not naturally incorporated into proteins. Instead, its true value lies in its utility as a versatile synthetic building block. The presence of both an amine and a terminal alkene functionality within a chiral framework makes (s)-2-aminohex-5-enoic acid a powerful tool for the synthesis of a diverse array of bioactive molecules.

This technical guide provides a comprehensive overview of the biological significance of (s)-2-aminohex-5-enoic acid, focusing not on its intrinsic biological activity, which is limited, but on its pivotal role in the creation of potent enzyme inhibitors and functionally enhanced peptides. We will delve into the mechanistic basis for its applications, provide detailed experimental protocols for its utilization, and present quantitative data on the biological activities of the molecules derived from this unique scaffold.

Physicochemical Properties of (s)-2-Aminohex-5-enoic Acid

A foundational understanding of the physicochemical properties of (s)-2-aminohex-5-enoic acid is crucial for its effective application in synthesis and for appreciating its role in the broader context of medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| CAS Number | 90989-12-1 | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in water and polar organic solvents | General knowledge of amino acids |

| Chirality | (S)-enantiomer | Specified in the topic |

The key structural features of (s)-2-aminohex-5-enoic acid are the α-amino group, the carboxylic acid, and the terminal double bond on the side chain. This combination of functionalities allows for a wide range of chemical modifications, making it an ideal starting material for complex molecular architectures.

A Versatile Scaffold in the Synthesis of Bioactive Molecules

The primary biological significance of (s)-2-aminohex-5-enoic acid stems from its role as a versatile scaffold in the synthesis of two major classes of bioactive molecules: enzyme inhibitors and functionally enhanced peptides. Its incorporation into these molecules can confer unique structural and functional properties that are not achievable with natural amino acids alone.[1][2][3][4][5]

Diagram: The Central Role of (s)-2-Aminohex-5-enoic Acid in Drug Discovery

Caption: The central role of (s)-2-aminohex-5-enoic acid as a synthetic precursor.

Application in the Synthesis of Aspartic Protease Inhibitors: The Statine Connection

Aspartic proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including viral replication and blood pressure regulation.[6] Consequently, they are attractive targets for drug development. A key structural motif found in many potent aspartic protease inhibitors is the amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) and its analogues.[7] (s)-2-Aminohex-5-enoic acid serves as a valuable chiral precursor for the synthesis of these important inhibitor components.

The terminal alkene of (s)-2-aminohex-5-enoic acid can be stereoselectively functionalized to introduce the hydroxyl group and extend the carbon chain, ultimately yielding the statine core structure. This synthetic strategy allows for the creation of a diverse library of statine analogues with varying side chains, enabling the fine-tuning of inhibitor potency and selectivity against different aspartic proteases.

Experimental Protocol: Synthesis of a Statine Analogue Precursor from (s)-2-Aminohex-5-enoic Acid

This protocol outlines a general, conceptual procedure for the initial steps in the synthesis of a statine analogue precursor. Note: This is a representative workflow and requires optimization and adaptation based on specific target molecules and laboratory conditions.

-

N-Protection of (s)-2-Aminohex-5-enoic Acid:

-

Dissolve (s)-2-aminohex-5-enoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium bicarbonate) to deprotonate the amino group.

-

Slowly add a solution of a suitable N-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Perform an aqueous workup and extract the N-protected product with an organic solvent.

-

Purify the product by column chromatography.

-

-

Activation of the Carboxylic Acid:

-

Dissolve the N-protected amino acid in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., N-hydroxysuccinimide (NHS)).

-

Stir the reaction at room temperature until the formation of the activated ester is complete.

-

-

Stereoselective Epoxidation of the Alkene:

-

Dissolve the activated ester in a suitable solvent.

-

Add a stereoselective epoxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) for a standard epoxidation, or a chiral catalyst for asymmetric epoxidation).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction and perform an appropriate workup to isolate the epoxide.

-

-

Ring-Opening of the Epoxide:

-

Dissolve the epoxide in a suitable solvent.

-

Introduce a nucleophile (e.g., an organocuprate reagent) to open the epoxide ring, which will form the hydroxyl group and extend the carbon chain. The choice of nucleophile will determine the final side chain of the statine analogue.

-

Carefully control the reaction temperature and monitor for completion.

-

Work up the reaction and purify the resulting hydroxy ester.

-

This precursor can then be further elaborated and incorporated into a peptide sequence to yield the final aspartic protease inhibitor.

Incorporation into Peptides: Crafting Peptidomimetics with Enhanced Properties

The incorporation of non-proteinogenic amino acids like (s)-2-aminohex-5-enoic acid into peptide sequences is a powerful strategy to create peptidomimetics with improved therapeutic potential.[4] Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability.

The terminal alkene of (s)-2-aminohex-5-enoic acid provides a versatile handle for a variety of chemical modifications within a peptide sequence. This allows for:

-

Introduction of Conformational Constraints: The double bond can be used in ring-closing metathesis reactions to create cyclic peptides, which often exhibit increased receptor affinity and selectivity due to their restricted conformations.

-

Enhanced Metabolic Stability: The unnatural side chain of (s)-2-aminohex-5-enoic acid can hinder recognition by proteases, leading to a longer in vivo half-life of the peptide therapeutic.

-

Attachment of Functional Moieties: The alkene can be functionalized through reactions like thiol-ene "click" chemistry, allowing for the attachment of imaging agents, drug payloads, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

Diagram: Workflow for Solid-Phase Peptide Synthesis (SPPS) with (s)-2-Aminohex-5-enoic Acid

Caption: A simplified workflow for incorporating (s)-2-aminohex-5-enoic acid into a peptide using SPPS.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating (s)-2-Aminohex-5-enoic Acid

This protocol provides a general outline for the manual solid-phase synthesis of a peptide containing (s)-2-aminohex-5-enoic acid using Fmoc chemistry.

-

Resin Preparation:

-

Place the appropriate solid support resin (e.g., Rink amide resin for a C-terminal amide) in a reaction vessel.

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the terminal amine.

-

Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

-

Thoroughly wash the resin with DMF to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (either a standard amino acid or Fmoc-(s)-2-aminohex-5-enoic acid-OH) in DMF.

-

Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine (DIEA)).

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours, or until a ninhydrin test indicates the completion of the coupling reaction.

-

Drain the coupling solution and wash the resin with DMF.

-

-

Peptide Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DMF and then with dichloromethane (DCM).

-

Dry the resin under vacuum.

-

Add a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS)) to the resin.

-

Agitate the mixture for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification and Characterization:

-

Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

-

Conclusion: A Key Enabler in Modern Drug Discovery

(s)-2-Aminohex-5-enoic acid stands out not for its intrinsic biological effects, but for its profound impact as a synthetic tool in the hands of medicinal chemists and drug development professionals. Its unique combination of a chiral amino acid scaffold and a reactive alkene side chain provides a gateway to novel and improved therapeutic agents. By serving as a precursor to potent enzyme inhibitors like statine analogues and by enabling the creation of peptidomimetics with enhanced stability and functionality, (s)-2-aminohex-5-enoic acid continues to be a valuable asset in the ongoing quest for more effective and safer medicines. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for harnessing the full potential of this versatile molecule in their own drug discovery endeavors.

References

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

-

Fear, G., Komarnytsky, S., & Raskin, I. (2007). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Phytochemistry Reviews, 6(1), 103-125. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Cambridge MedChem Consulting. Aspartic Protease Inhibitors. [Link]

-

Jena Bioscience. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective. [Link]

-

Hsu, J. L., et al. (2022). Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling. STAR Protocols, 3(3), 101654. [Link]

-

Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

-

Tailhades, J. (2022). Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. Molecules, 27(3), 853. [Link]

-

Anaspec. Analogs of Serine, Threonine, and Statine. [Link]

-

Garcés-Rimón, M., et al. (2022). Compilation of the peptide sequences with biological activities identified in different species of legumes. Foods, 11(15), 2273. [Link]

-

Andrade, L. A., et al. (2010). Small Molecule Protease Inhibitors as Model Peptidomimetics. Current Medicinal Chemistry, 17(23), 2447-2470. [Link]

-

Mohammadi, F., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 22(16), 8573. [Link]

-

Hang, H. C., & Bertozzi, C. R. (2011). Chemical reporters for biological discovery. Accounts of Chemical Research, 44(9), 696-706. [Link]

-

Zervosen, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2736. [Link]

-

Adesanmi, E., et al. (2023). In Silico Exploration of Metabolically Active Peptides as Potential Therapeutic Agents against Amyotrophic Lateral Sclerosis. International Journal of Molecular Sciences, 24(13), 10765. [Link]

-

Jupp, R. A., et al. (1990). The selectivity of statine-based inhibitors against various human aspartic proteinases. Biochemical Journal, 265(3), 871-878. [Link]

-

Wang, Y., et al. (2024). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Molecules, 29(18), 4381. [Link]

-

Jupp, R. A., et al. (1990). The selectivity of statine-based inhibitors against various human aspartic proteinases. Biochemical Journal, 265(3), 871–878. [Link]

-

Haslam, G. M., et al. (2014). IC 50 values for inhibition by amino acids of [ 3 H]L-serine and [ 3 H]D-serine transport into rat hippocampal astrocyte cultures. PLoS One, 9(6), e100239. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Lopez-Garcia, T., et al. (2022). Peptides from General By-Products: Unveiling Their Potential Biological Activities in Human Health. Foods, 11(15), 2273. [Link]

-

Sahnoun, S., et al. (2017). Development of Novel Selective Peptidomimetics Containing a Boronic Acid Moiety, Targeting the 20S Proteasome as Anticancer Agents. ChemMedChem, 12(10), 755-764. [Link]

Sources

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Analogs of Serine, Threonine, and Statine [anaspec.com]

- 8. The selectivity of statine-based inhibitors against various human aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and isolation of (s)-2-Aminohex-5-enoic acid

An In-depth Technical Guide to (s)-2-Aminohex-5-enoic Acid: Synthesis, Characterization, and Applications

Foreword

(s)-2-Aminohex-5-enoic acid, also known as (S)-homoallylglycine, is a non-proteinogenic α-amino acid that has garnered significant interest within the scientific community. Its unique structure, featuring a terminal alkene group, provides a versatile handle for a variety of chemical modifications, making it a valuable building block in the synthesis of novel peptides, peptidomimetics, and other bioactive molecules. This guide offers a comprehensive overview of the stereoselective synthesis, purification, and characterization of (s)-2-Aminohex-5-enoic acid, tailored for researchers, scientists, and professionals in the field of drug development. While its natural occurrence has not been definitively established, its synthetic accessibility and utility in medicinal chemistry are well-documented.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of (s)-2-Aminohex-5-enoic acid is crucial for its effective application.

| Property | Value |

| Chemical Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| CAS Number | 90989-12-1[1] |

| Appearance | White to off-white solid |

| IUPAC Name | (2S)-2-aminohex-5-enoic acid |

| Synonyms | (S)-Homoallylglycine, H-L-Hag-OH |

Distinguishing (s)-2-Aminohex-5-enoic Acid from L-Allylglycine

It is imperative to distinguish (s)-2-Aminohex-5-enoic acid from its lower homolog, L-allylglycine ((S)-2-aminopent-4-enoic acid). While both are unsaturated amino acids, they differ by a methylene group in their side chain, which can significantly impact their conformational preferences and biological activities.

Stereoselective Synthesis of (s)-2-Aminohex-5-enoic Acid

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry. For (s)-2-Aminohex-5-enoic acid, stereocontrol is paramount to ensure its utility in chiral drug design. Asymmetric synthesis, rather than resolution of a racemic mixture, is the preferred strategy to avoid the loss of 50% of the material.[2][3]

Overview of Asymmetric Synthetic Strategies

Several powerful methods have been developed for the asymmetric synthesis of α-amino acids. Among the most reliable are those employing chiral auxiliaries, which temporarily introduce a chiral element to guide the stereochemical outcome of a reaction.[4][5] The Evans oxazolidinone and Schöllkopf bis-lactim ether methods are prominent examples of this approach.[4][6]

Recommended Synthetic Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol details a robust and highly diastereoselective synthesis of (s)-2-Aminohex-5-enoic acid based on the alkylation of a chiral N-acyloxazolidinone.

The synthesis commences with the acylation of a commercially available chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with bromoacetyl bromide.

-

Protocol:

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

-

Slowly add bromoacetyl bromide (1.1 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-bromoacetyloxazolidinone.

-

The key stereochemistry-defining step is the alkylation of the enolate of the N-acyloxazolidinone with allyl bromide. The bulky substituent on the oxazolidinone directs the incoming electrophile to the opposite face of the enolate, leading to a high degree of diastereoselectivity.

-

Protocol:

-

Dissolve the N-bromoacetyloxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 eq) in THF.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add allyl bromide (1.2 eq) to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product, a mixture of diastereomers, can be purified by flash column chromatography to isolate the desired diastereomer.

-

The final step involves the hydrolytic removal of the chiral auxiliary to yield the target amino acid.

-

Protocol:

-

Dissolve the purified N-alkylated oxazolidinone (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and hydrogen peroxide (H₂O₂) (4.0 eq) at 0 °C.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture to pH ~2 with 1M HCl.

-

The chiral auxiliary can be recovered by extraction with an organic solvent.

-

The aqueous layer containing the amino acid is then purified by ion-exchange chromatography.

-

Caption: Asymmetric synthesis workflow.

Alternative Synthetic Approach: The Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method provides an alternative route for the asymmetric synthesis of α-amino acids.[6] This method utilizes a chiral bis-lactim ether derived from glycine and a chiral auxiliary, typically valine, to direct the stereoselective alkylation of the glycine enolate. Subsequent acidic hydrolysis cleaves the auxiliary and yields the desired amino acid.

Purification of (s)-2-Aminohex-5-enoic Acid by Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective method for the purification of amino acids from reaction mixtures.[1][7][8][9]

-

Protocol:

-

Prepare a column with a strongly acidic cation-exchange resin (e.g., Dowex 50W X8) in its protonated form.

-

Load the aqueous solution of the crude amino acid (acidified to pH ~2) onto the column.

-

Wash the column with deionized water to remove any uncharged or anionic impurities.

-

Elute the bound amino acid with a gradient of aqueous ammonia (e.g., 0.5 M to 2.0 M).

-

Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin test or TLC).

-

Combine the fractions containing the pure amino acid and remove the solvent under reduced pressure to obtain the final product.

-

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (s)-2-Aminohex-5-enoic acid.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (500 MHz, D₂O): The expected proton NMR spectrum would show characteristic signals for the vinyl protons (δ 5.8-6.0 ppm and δ 5.1-5.3 ppm), the α-proton (δ ~3.8 ppm), and the methylene protons of the side chain (δ ~2.2-2.5 ppm and δ ~1.8-2.0 ppm).

-

¹³C NMR (125 MHz, D₂O): The carbon NMR spectrum would display signals for the carboxylic acid carbon (δ ~175 ppm), the vinyl carbons (δ ~135 ppm and δ ~118 ppm), the α-carbon (δ ~55 ppm), and the methylene carbons of the side chain.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 130.1. Common fragmentation pathways for amino acids include the loss of water and the carboxyl group.[10][11][12][13]

FTIR spectroscopy is used to identify the functional groups present in the molecule.[14][15][16][17][18]

-

Characteristic Absorption Bands (cm⁻¹):

-

~3000-3200: O-H and N-H stretching (broad)

-

~1630-1650: C=C stretching

-

~1580-1640: N-H bending

-

~1700-1725: C=O stretching (carboxylic acid)

-

Caption: Characterization and quality control workflow.

Chiral Purity Assessment

The enantiomeric excess (e.e.) of the synthesized (s)-2-Aminohex-5-enoic acid can be determined using chiral High-Performance Liquid Chromatography (HPLC). This involves derivatizing the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) and separating the resulting diastereomers on a standard reversed-phase column, or by direct analysis on a chiral stationary phase.

Biological Activity and Applications

(s)-2-Aminohex-5-enoic acid is a valuable building block in medicinal chemistry, primarily due to the synthetic versatility of its terminal alkene.[19]

Peptidomimetics and Drug Design

The alkene side chain can be functionalized through various reactions, such as olefin metathesis, hydroformylation, and thiol-ene reactions, to introduce diverse functionalities. This allows for the creation of modified peptides with enhanced stability, altered conformation, and novel biological activities. It is also used in the preparation of enzyme inhibitors.[19]

Future Perspectives

The unique properties of (s)-2-Aminohex-5-enoic acid make it a promising candidate for the development of new therapeutic agents. Its incorporation into peptides and other small molecules could lead to the discovery of novel drugs with improved pharmacological profiles. Further research into its biological effects and applications is warranted.

Conclusion

(s)-2-Aminohex-5-enoic acid is a non-proteinogenic amino acid of significant synthetic value. While its presence in nature remains unconfirmed, robust and stereoselective synthetic methods, such as those employing chiral auxiliaries, have made it readily accessible for research and development. Its versatile alkene side chain provides a platform for a wide range of chemical modifications, positioning it as a key building block in the design and synthesis of next-generation therapeutics. This guide provides a comprehensive framework for its synthesis, purification, and characterization, empowering researchers to explore the full potential of this unique molecule.

References

- Schöllkopf, U. (1981). Asymmetric Synthesis of Amino Acids via Metalated Bis-lactim Ethers of 2,5-Diketopiperazines. Pure and Applied Chemistry, 53(3), 439-446.

-

Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

- Method for purification of an amino acid using ion exchange resin. (1989). Google Patents.

-

FT-IR spectra of amino acids studied in the present work. (n.d.). ResearchGate. Retrieved from [Link]

- Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. (1987). Journal of the American Chemical Society, 109(23), 7151–7157.

-

Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

-

FTIR Analysis for Biomolecules. (2024). Rocky Mountain Labs. Retrieved from [Link]

- Enzymatic strategies for asymmetric synthesis. (2014).

-

Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

-

Chiral resolution. (n.d.). chemeurope.com. Retrieved from [Link]

- Asymmetric synthesis of (S)-4-aminohex-5-enoic acid: a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase. (1991). The Journal of Organic Chemistry, 56(4), 1681–1684.

- Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (2001). Acta Biologica Szegediensis, 45(1-4), 5-10.

- Resolution of racemic amino acids. (1983). Google Patents.

-

Unlock the Secrets of Chiral Resolution in Organic Compounds! (2021). YouTube. Retrieved from [Link]

- General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. (1985). Journal of the Chemical Society, Perkin Transactions 1, 2025-2031.

- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2017). Amino Acids, 49(9), 1465–1485.

-

Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. Retrieved from [Link]

-

FTIR Analysis of Protein Structure. (n.d.). Retrieved from [Link]

- Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. (1963). Analytical Chemistry, 35(13), 2055–2059.

- Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. (2017). Amino Acids, 49(9), 1465–1485.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. (2007). ResearchGate. Retrieved from [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022). ResearchGate. Retrieved from [Link]

-

Understanding the Fundamentals of Asymmetric Synthesis. (2024). Chiralpedia. Retrieved from [Link]

-

FTIR spectra of (a) the amino acid/peptide systems that formed... (n.d.). ResearchGate. Retrieved from [Link]

-

compared using 13C nmr spectroscopy. (n.d.). Retrieved from [Link]

- A new and expeditious asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols. (2000). Tetrahedron: Asymmetry, 11(19), 3819-3825.

-

Evans Chiral Auxiliary: Unlocking Enantioselective Aldol Magic! (2018). YouTube. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

- Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2015). Molecules, 20(10), 18886–18898.

-

6-Aminohexanoic Acid at BMRB. (n.d.). BMRB. Retrieved from [Link]

-

Ion fragmentation in mass spectrometry Lecture goals. (2007). Retrieved from [Link]

-

2-Aminohex-5-enoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

(S)-2-Amino-2-methylhex-5-enoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. (2022). YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 7. diaion.com [diaion.com]

- 8. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 9. 193.16.218.141 [193.16.218.141]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. uab.edu [uab.edu]

- 14. researchgate.net [researchgate.net]

- 15. rockymountainlabs.com [rockymountainlabs.com]

- 16. chem.uwec.edu [chem.uwec.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 2-Aminohex-5-enoic acid [myskinrecipes.com]

An In-Depth Technical Guide to (S)-2-Aminohex-5-enoic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-Aminohex-5-enoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science. We will delve into its precise chemical identity, key synonyms, physicochemical properties, synthesis strategies, and validated applications, offering field-proven insights for its use in advanced research and development.

Core Chemical Identity and Nomenclature

(S)-2-Aminohex-5-enoic acid is an alpha-amino acid characterized by a six-carbon chain with a terminal vinyl group. This unsaturated side chain is a key feature, providing a versatile chemical handle for a variety of synthetic transformations.

IUPAC Name and Stereochemistry

The formal IUPAC name for this compound is (2S)-2-aminohex-5-enoic acid .[1] The "(2S)" designation specifies the stereochemistry at the alpha-carbon, indicating it belongs to the L-series of amino acids, which is the stereoisomer predominantly found in nature and utilized in ribosomal protein synthesis.

Common Synonyms and Identifiers

In scientific literature and commercial catalogs, (S)-2-Aminohex-5-enoic acid is known by several synonyms. Understanding these is crucial for efficient literature searching and material procurement.

-

L-α-Homoallylglycine : This is a widely used and highly descriptive synonym. "Homo" indicates the addition of one methylene group (-CH2-) to the side chain of its lower homolog, allylglycine. "Allyl" refers to the prop-2-en-1-yl group, though here it broadly describes the terminal vinyl moiety.

-

(S)-2-(3'-butenyl)glycine [2]

-

(2S)-2-amino-5-hexenoic acid [1]

A critical point of clarification is the distinction from its lower homolog, (S)-2-aminopent-4-enoic acid, which is commonly known as L-allylglycine. (S)-2-Aminohex-5-enoic acid is a C6 compound, while L-allylglycine is a C5 compound.

| Identifier | Value |

| CAS Number | 90989-12-1[1][3] |

| Molecular Formula | C₆H₁₁NO₂[3] |

| Molecular Weight | 129.16 g/mol [1][3] |

| SMILES | C=CCCC(=O)O[4] |

Physicochemical and Biological Properties

Predicted Physicochemical Data

The following table summarizes key physicochemical properties, which are crucial for experimental design, including solvent selection and reaction condition optimization.

| Property | Predicted Value | Source |

| Boiling Point | 242.0 ± 28.0 °C | [5] |

| Density | 1.064 ± 0.06 g/cm³ | [5] |

| pKa | 2.31 ± 0.10 (acid), 9.79 ± 0.10 (base) | [2] |

| Appearance | White to off-white solid | [2] |

Biological Role and Significance

As a non-proteinogenic amino acid, (S)-2-Aminohex-5-enoic acid is not incorporated into proteins via ribosomal synthesis. Its significance lies in its utility as a custom building block in synthetic chemistry. The primary role of this compound is as an intermediate for creating more complex molecules, such as peptidomimetics and enzyme inhibitors.[6] The terminal alkene provides a site for a multitude of chemical modifications, making it a valuable tool for introducing novel functionality into peptides and other bioactive molecules.[5][6]

Synthesis Strategies

The enantioselective synthesis of non-proteinogenic α-amino acids like L-α-Homoallylglycine is a key challenge in organic chemistry. A general and effective approach involves the catalytic asymmetric vinylation of aldehydes to create chiral allylic alcohols. These intermediates can then be converted to allylic amines through methods like the Overman rearrangement. Subsequent oxidative cleavage of the allylic amine yields the desired α-amino acid with high enantiomeric purity.[7] This multi-step pathway offers robust control over the stereochemistry at the α-carbon, which is essential for the biological activity of the final products.

The diagram below illustrates a generalized workflow for the synthesis of α-amino acids, adaptable for producing (S)-2-Aminohex-5-enoic acid.

Caption: Generalized workflow for the asymmetric synthesis of α-amino acids.

Applications in Research and Drug Development

The unique structure of (S)-2-Aminohex-5-enoic acid makes it a valuable component in modern drug discovery, primarily in the field of peptide and peptidomimetic therapeutics.

Peptidomimetic and Peptide Drug Design

The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design. (S)-2-Aminohex-5-enoic acid serves several key purposes:

-

Enhanced Metabolic Stability : Peptides are often rapidly degraded by proteases in the body. The novel side chain of L-α-Homoallylglycine can sterically hinder protease recognition and cleavage, thereby increasing the in vivo half-life of a peptide therapeutic.[6]

-

Conformational Constraint : The butenyl side chain can be used to introduce conformational rigidity into a peptide backbone. This is particularly valuable when cyclizing peptides via ring-closing metathesis (RCM), locking the peptide into a specific, bioactive conformation which can lead to enhanced binding affinity and selectivity for its target.

-

Structural Diversity and SAR Probing : The terminal alkene acts as a versatile chemical handle. It allows for a wide range of post-synthesis modifications, such as hydrogenation, epoxidation, or dihydroxylation.[5] This enables the creation of a library of related compounds for detailed structure-activity relationship (SAR) studies, helping to optimize the properties of a lead compound.

Development of Enzyme Inhibitors

(S)-2-Aminohex-5-enoic acid is employed as a chiral building block in the synthesis of targeted enzyme inhibitors.[5][6] The specific stereochemistry and the reactive side chain can be tailored to fit into the active site of a target enzyme, such as a protease, leading to potent and selective inhibition. The ability to further functionalize the side chain allows for the optimization of binding interactions within the enzyme's active site.

The logical flow for utilizing this amino acid in drug discovery is outlined below.

Caption: Step-by-step workflow for solid-phase peptide coupling.

Detailed Steps:

-

Resin Preparation : Start with the solid-phase resin on which the peptide is being synthesized. Ensure the N-terminal protecting group (e.g., Boc) of the last coupled amino acid has been removed, yielding a free primary amine.

-

Washing : Thoroughly wash the resin to remove residual reagents from the deprotection step. A typical wash cycle is 3x with DCM followed by 3x with DMF.

-

Neutralization : Treat the resin with a 10% solution of DIEA in DMF for 2 minutes. Repeat this step twice to ensure the resin-bound amine is fully neutralized to its free base form. Follow with 3x DMF washes.

-

Amino Acid Activation : In a separate vessel, dissolve Boc-(S)-2-Aminohex-5-enoic acid (3-4 eq.) and the coupling reagent HBTU (3-4 eq.) in DMF. Add DIEA (6-8 eq.) to this solution to begin the activation process. Allow this mixture to pre-activate for 1-2 minutes. Causality Note: Pre-activation converts the carboxylic acid to a more reactive ester, facilitating efficient amide bond formation with the resin-bound amine.

-

Coupling Reaction : Add the activated amino acid solution to the vessel containing the washed and neutralized resin. Agitate the mixture (e.g., by shaking or bubbling nitrogen) for 1-2 hours at room temperature.

-

Monitoring (Self-Validation) : After the coupling period, take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates that all primary amines have reacted and the coupling is complete. A positive result (blue beads) signifies incomplete coupling. Trustworthiness Note: The Kaiser test is a critical in-process control that validates the completion of each coupling step before proceeding to the next, preventing the formation of deletion sequences.

-

Final Wash : Once the Kaiser test is negative, wash the resin thoroughly (e.g., 3x DMF, 3x DCM) to remove all excess reagents and byproducts. The resin is now ready for the deprotection of the newly added Boc group and the coupling of the next amino acid in the sequence.

Conclusion

(S)-2-Aminohex-5-enoic acid, or L-α-Homoallylglycine, is a powerful and versatile building block for researchers in drug discovery and peptide science. Its unique butenyl side chain provides a strategic tool for enhancing the pharmacokinetic properties of peptide-based drugs, introducing conformational constraints, and enabling a wide array of synthetic modifications for SAR studies. The robust protocols for its incorporation via SPPS, validated by in-process controls, ensure its reliable application in the synthesis of novel and complex bioactive molecules.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. (S)-2-Aminohex-5-enoic acid [myskinrecipes.com]

- 6. 2-Aminohex-5-enoic acid [myskinrecipes.com]

- 7. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines [organic-chemistry.org]

Spectroscopic Elucidation of (s)-2-Aminohex-5-enoic Acid: A Technical Guide for Researchers

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the non-proteinogenic amino acid, (s)-2-aminohex-5-enoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the underlying principles guiding the analysis, and provides robust, adaptable experimental protocols. Given the limited availability of direct experimental spectra for (s)-2-aminohex-5-enoic acid in public-facing literature, this guide synthesizes data from its close structural analog, (S)-allylglycine, and established spectroscopic principles to present a comprehensive and predictive analysis.

Introduction to (s)-2-Aminohex-5-enoic Acid